molecular formula C13H7NOS B13974120 [1]Benzofuro[2,3-f][1,3]benzothiazole CAS No. 243-04-9

[1]Benzofuro[2,3-f][1,3]benzothiazole

Cat. No.: B13974120
CAS No.: 243-04-9
M. Wt: 225.27 g/mol
InChI Key: CNKBDBFBPFCRRO-UHFFFAOYSA-N
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Description

[1]Benzofuro[2,3-f][1,3]benzothiazole ( 243-04-9) is a polycyclic aromatic compound featuring a complex structure that incorporates both benzofuran and benzothiazole moieties . This molecular architecture places it within a class of heterocycles that are of significant interest in advanced materials science and medicinal chemistry research. Benzothiazole derivatives, in general, are widely recognized for their diverse pharmacological properties and utility in the development of functional materials . Specific derivatives have been investigated for applications ranging from organic semiconductors and luminescent compounds to serving as scaffolds in the design of potential therapeutic agents . Researchers value this compound as a sophisticated building block for synthesizing novel chemical entities and for exploring structure-activity relationships. Its fused ring system contributes to a conjugated electronic structure, making it a candidate for investigation in optoelectronics and as a core structure in the development of new chemical probes. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

243-04-9

Molecular Formula

C13H7NOS

Molecular Weight

225.27 g/mol

IUPAC Name

[1]benzofuro[2,3-f][1,3]benzothiazole

InChI

InChI=1S/C13H7NOS/c1-2-4-11-8(3-1)9-5-13-10(14-7-16-13)6-12(9)15-11/h1-7H

InChI Key

CNKBDBFBPFCRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N=CS4

Origin of Product

United States

Synthetic Methodologies For 1 Benzofuro 2,3 F 1 Benzothiazole and Its Derivatives

Retrosynthetic Analysis of theresearchgate.netBenzofuro[2,3-f]researchgate.netbenzothiazole Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For the researchgate.netBenzofuro[2,3-f] researchgate.netbeilstein-journals.orgbenzothiazole (B30560) core, two primary disconnection strategies can be envisioned, focusing on the sequential formation of the furan (B31954) and thiazole (B1198619) rings. researchgate.netresearchgate.net

Route A: Thiazole Ring Formation as the Final Step. This approach involves disconnecting the C-S and C=N bonds of the thiazole ring. The key precursor is a substituted aminobenzofuran, which already contains the complete benzofuran (B130515) portion of the scaffold. This precursor, specifically an amino-thiophenol derivative of benzofuran, can then be cyclized to form the thiazole ring. This strategy is advantageous if substituted benzofurans are readily accessible. researchgate.netresearchgate.net

Route B: Furan Ring Formation as the Final Step. Alternatively, the synthesis can commence from a pre-formed benzothiazole scaffold. The disconnection occurs at the C-O and C-C bonds of the furan ring. The strategic precursor would be a hydroxy-substituted benzothiazole derivative, which can undergo annulation to build the furan ring. This route might be preferred if the desired substitution pattern on the benzothiazole portion is easier to establish first. researchgate.netresearchgate.net

Both routes require the regioselective synthesis of bifunctional intermediates, where the placement of amino, hydroxyl, and thiol groups on the central benzene (B151609) ring dictates the final fusion pattern of the heterocyclic system.

Classical Synthetic Approaches to Fused Benzofuran-Benzothiazole Scaffolds

Classical methods for heterocycle synthesis remain fundamental in constructing complex scaffolds. These approaches often rely on condensation and cyclization reactions that have been refined over many decades.

Cyclocondensation is a cornerstone of benzothiazole synthesis. The most common method involves the reaction of a 2-aminothiophenol (B119425) with a carbonyl compound, such as an aldehyde or carboxylic acid. nih.govnih.gov In the context of the target molecule, this strategy would involve the condensation of an appropriately substituted 2-aminobenzofuran-thiol with a suitable one-carbon electrophile.

A plausible reaction pathway involves the initial formation of a Schiff base (or thioamide) intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. ekb.eg The choice of oxidizing agent, which can range from air to chemical oxidants like dimethyl sulfoxide (B87167) (DMSO), can be crucial for achieving high yields. nih.govekb.eg

Table 1: Examples of Catalysts and Conditions for Benzothiazole Synthesis via Cyclocondensation

Precursors Catalyst/Reagent Solvent Conditions Yield (%) Reference
2-Aminothiophenol, Benzaldehyde Koser's Reagent 1,4-Dioxane Room Temp, 15 min 80-90% nih.gov
2-Aminothiophenol, Benzaldehyde Cu₂O / DMSO N/A (Stirring) Room Temp, 3-5 h 70-90% nih.gov
2-Aminothiophenol, Benzaldehyde Na₂S₂O₄ Water-Ethanol Reflux, 12 h 51-82% nih.gov

This table presents data for the synthesis of simple 2-substituted benzothiazoles, illustrating common conditions applicable to more complex fused systems.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govmdpi.com While a direct MCR for the final tetracyclic system is unlikely, MCRs are powerful tools for rapidly assembling complex acyclic or monocyclic precursors. nih.gov

For instance, an isocyanide-based MCR like the Ugi or Passerini reaction could be designed to construct a complex amide precursor. nih.gov This precursor could be engineered to contain the necessary functionalities, such as a masked phenol (B47542) and a masked aminothiol, positioned for subsequent domino or sequential cyclization reactions to form the furan and thiazole rings, respectively. The advantage of this approach lies in its step- and atom-economy, allowing for the rapid generation of molecular diversity. mdpi.com

The final ring-closing steps are critical for forming the fused scaffold. The specific strategy depends on which ring is formed last, as identified in the retrosynthetic analysis.

Final Furan Ring Formation: Starting with a hydroxy-substituted benzothiazole, the furan ring can be constructed through several methods. A common approach is the reaction of a phenol with an α-haloketone (Perkin reaction variant) followed by intramolecular cyclization. Another powerful method involves the coupling of a 2-halophenol with a terminal alkyne, followed by a transition-metal-catalyzed cyclization to form the benzofuran. nih.gov

Final Thiazole Ring Formation: If the synthesis starts from a substituted benzofuran, the thiazole ring is typically formed from a 2-aminothiophenol moiety. The intramolecular oxidative cyclization of a thioanilide, derived from the reaction of an aminobenzofuran with a thioacylating agent, is a well-established method. This transformation often proceeds smoothly and is a common final step in the synthesis of benzothiazole-containing natural products and pharmaceuticals. nih.gov Ring contraction of a larger sulfur-containing ring, such as a 1,4-benzothiazine, can also be induced by nucleophiles to form a 1,3-benzothiazole core. beilstein-journals.orgnih.govresearchgate.net

Modern Catalytic Approaches inresearchgate.netBenzofuro[2,3-f]researchgate.netbenzothiazole Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The construction of the benzofurobenzothiazole scaffold can benefit significantly from these methods.

Palladium- and copper-catalyzed cross-coupling reactions are particularly suited for the formation of C-O and C-S bonds, which are the key linkages in the furan and thiazole rings, respectively. nih.govdntb.gov.ua A convergent strategy could involve a central, appropriately di-functionalized benzene ring precursor that undergoes sequential catalytic reactions.

For example, the synthesis could begin with a 1,2-dihalo-4,5-diaminobenzene derivative. One amino group could be transformed into a phenol. A palladium-catalyzed process, such as a Sonogashira coupling with an alkyne followed by cyclization, could form the benzofuran ring. researchgate.net The remaining amino group and an adjacent halogen could then be used to construct the benzothiazole ring. A copper- or palladium-catalyzed intramolecular C-S bond formation from a thioamide precursor is a highly effective method for this transformation. dntb.gov.uaresearchgate.net This catalytic approach offers a modular and flexible route to a wide range of substituted derivatives.

Table 2: Transition Metals Used in Benzofuran and Benzothiazole Synthesis

Heterocycle Metal Catalyst Reaction Type Key Features Reference(s)
Benzofuran Iron (III) / Copper (I) C-H Halogenation / Intramolecular O-Arylation One-pot process from ketones; uses non-precious metals. nih.gov
Benzofuran Palladium (Pd) Sonogashira Coupling / Cyclization Couples halophenols with alkynes; versatile. researchgate.net
Benzothiazole Palladium (Pd) / Copper (Cu) C-H Functionalization / Intramolecular C-S Bond Formation Cyclization of N-arylcyanothioformamides; high regioselectivity. dntb.gov.ua

Organocatalytic Methods innih.govBenzofuro[2,3-f]nih.govuniroma1.itbenzothiazole Synthesis

While specific organocatalytic methods for the direct synthesis of the nih.govBenzofuro[2,3-f] nih.govuniroma1.itbenzothiazole framework are not extensively documented in publicly available research, the principles of organocatalysis are widely applied in the synthesis of related benzothiazole derivatives. These methods often rely on the use of small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metal catalysts. For instance, the synthesis of benzothiazole-containing triazoles has been achieved through an enolate-mediated organocatalytic azide-ketone [3+2] cycloaddition. uniroma1.it This approach offers high yields and chemo-/regioselectivity under ambient conditions. uniroma1.it The application of such principles to precursors of nih.govBenzofuro[2,3-f] nih.govuniroma1.itbenzothiazole could provide a promising avenue for its synthesis.

Photocatalytic and Electrocatalytic Routes tonih.govBenzofuro[2,3-f]nih.govuniroma1.itbenzothiazole

Photocatalytic and electrocatalytic methods represent cutting-edge approaches in organic synthesis, offering green and efficient alternatives to traditional methods. Visible-light photocatalysis, for example, has been employed for the synthesis of 3-aryl-aminoquinoxalin-2(1H)-ones through a denitrogenative/radical 1,3-shift of benzotriazole.

Electrosynthesis is another environmentally benign and energy-efficient process for constructing benzothiazole derivatives. researchgate.net This method utilizes electricity to drive chemical reactions, allowing for precise control over reaction conditions. researchgate.net While direct applications to nih.govBenzofuro[2,3-f] nih.govuniroma1.itbenzothiazole are yet to be widely reported, the potential for these technologies in the synthesis of complex heterocyclic systems is significant.

Green Chemistry Principles in the Synthesis ofnih.govBenzofuro[2,3-f]nih.govuniroma1.itbenzothiazole

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of benzothiazole and its derivatives, and by extension, are relevant to the synthesis of nih.govBenzofuro[2,3-f] nih.govuniroma1.itbenzothiazole.

Solvent-Free and Aqueous Medium Synthesis ofnih.govBenzofuro[2,3-f]nih.govuniroma1.itbenzothiazole

Conducting reactions in water or under solvent-free conditions is a cornerstone of green chemistry. researchgate.net The synthesis of benzothiazoles has been successfully achieved in water, offering an environmentally friendly alternative to the use of volatile organic solvents. researchgate.net Similarly, solvent-free methods for the preparation of benzothiazole-based quaternary ammonium (B1175870) salts have been developed, highlighting the potential for waste reduction in synthetic processes. researchgate.net A convenient and environmentally friendly method for the synthesis of benzo[d]thiazoles has been reported to proceed under both solvent-free and aqueous conditions. researchgate.net

A practical and efficient one-step synthesis of benzothiazole-2-thiols has been described using water as the solvent, featuring a metal/ligand-free process with excellent yields and short reaction times. rsc.org Furthermore, a novel method for producing benzothiazole in high yields has been developed using potassium persulfate as an inexpensive and environmentally friendly oxidizing agent in water. jsynthchem.com

Microwave-Assisted Synthesis ofnih.govBenzofuro[2,3-f]nih.govuniroma1.itbenzothiazole

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. This technique has been successfully applied to the one-pot synthesis of benzothiazole and benzoxazole (B165842) libraries. ias.ac.inbohrium.com The PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation provides a rapid and efficient route to these heterocyclic systems. ias.ac.in The synthesis of various biologically active benzothiazole derivatives has also been achieved using microwave-assisted methods, demonstrating the versatility of this approach. mdpi.com A rapid and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives has been developed under microwave irradiation, shortening reaction times compared to conventional heating. nih.gov

Mechanochemical Synthesis ofnih.govBenzofuro[2,3-f]nih.govuniroma1.itbenzothiazole

Derivatization Strategies fornih.govBenzofuro[2,3-f]nih.govuniroma1.itbenzothiazole Analogues

The derivatization of the nih.govBenzofuro[2,3-f] nih.govuniroma1.itbenzothiazole core is crucial for tuning its physicochemical and biological properties. While direct derivatization studies on this specific molecule are limited, strategies employed for related benzothiazole systems can provide valuable insights.

One common strategy involves the functionalization of the benzothiazole ring system. For instance, regioselective C-H functionalization of 2,1,3-benzothiadiazole (B189464) has been achieved via Ir-catalyzed C-H borylation, providing access to versatile building blocks for further derivatization. nih.gov The resulting borylated intermediates can undergo various transformations, including ipso-substitution and ring-closing reactions to generate fused ring systems. nih.gov

Another approach involves the modification of substituents on the benzothiazole core. For example, a series of benzothiazole-phenyl analogs have been synthesized and their structure-activity relationships studied. nih.gov These syntheses often involve multi-step sequences, including microwave-assisted reactions to introduce diversity. nih.gov The synthesis of various N-substituted-1,3-benzothiazol-2-amines has also been reported, which can serve as precursors for more complex derivatives. ijrpc.com

The table below summarizes some of the derivatization strategies that could be conceptually applied to the nih.govBenzofuro[2,3-f] nih.govuniroma1.itbenzothiazole scaffold, based on methodologies for related compounds.

Strategy Reagents/Conditions Potential Functionalization Reference
C-H Borylation[Ir(OMe)COD]₂, B₂pin₂Introduction of boryl groups for further cross-coupling reactions nih.gov
N-alkylation/arylation of benzothiazoloneAlkyl halides, Aryl halidesIntroduction of substituents on the nitrogen atom researchgate.net
Suzuki CouplingPalladium catalyst, boronic acids/estersFormation of C-C bonds to introduce aryl or vinyl groups nih.gov
Buchwald-Hartwig AminationPalladium catalyst, aminesFormation of C-N bonds to introduce amino groups nih.gov

Table 1: Potential Derivatization Strategies for nih.govBenzofuro[2,3-f] nih.govuniroma1.itbenzothiazole Analogues (This table is illustrative and based on general methods for benzothiazole derivatization, as specific data for the target compound is limited.)

Despite a comprehensive search for scientific literature, no specific synthetic methodologies, regioselective functionalization techniques, or post-synthetic modification strategies for the compound " nih.govBenzofuro[2,3-f] nih.govelsevierpure.combenzothiazole" could be located. The current body of chemical literature does not appear to contain specific studies on this particular heterocyclic system.

General synthetic strategies for related but distinct compounds, such as benzofurans, benzothiazoles, and other fused heterocyclic systems, are well-documented. These methods often involve intramolecular cyclization reactions, palladium-catalyzed cross-coupling, and C-H activation strategies. Similarly, methodologies for the functionalization of these individual heterocyclic cores are known. However, information directly pertaining to the unique angularly fused " nih.govBenzofuro[2,3-f] nih.govelsevierpure.combenzothiazole" scaffold is not available in the searched scientific databases.

Consequently, it is not possible to provide a detailed article with specific research findings, data tables, and reaction schemes as requested in the outline for " nih.govBenzofuro[2,3-f] nih.govelsevierpure.combenzothiazole" and its derivatives. The absence of specific literature on this compound prevents a scientifically accurate and detailed response according to the provided instructions.

Table of Compound Names

Since no specific reactions or compounds related to " nih.govBenzofuro[2,3-f] nih.govelsevierpure.combenzothiazole" were found, a table of compound names cannot be generated.

Spectroscopic Data for rsc.orgBenzofuro[2,3-f] rsc.orgrsc.orgbenzothiazole Remains Elusive in Public Domain

A thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental spectroscopic and diffraction data for the compound rsc.orgBenzofuro[2,3-f] rsc.orgrsc.orgbenzothiazole . Despite its defined chemical structure, detailed characterization studies detailing its Nuclear Magnetic Resonance (NMR) spectra, vibrational modes via Infrared (IR) and Raman spectroscopy, or its fragmentation patterns in Mass Spectrometry (MS) are not readily accessible.

This scarcity of information prevents a detailed analysis as outlined in the requested article structure. The specific subsections, which require in-depth discussion of advanced 2D NMR techniques, solid-state NMR, interpretation of vibrational modes, and high-resolution mass spectrometry, cannot be populated with scientifically accurate and specific findings for this particular molecule.

While spectroscopic data exists for numerous other benzofuro and benzothiazole derivatives, the strict focus on " rsc.orgBenzofuro[2,3-f] rsc.orgrsc.orgbenzothiazole" means that data from related isomers or substituted compounds cannot be used as a substitute without violating the core requirement of specificity. The unique arrangement of the fused rings in this specific isomer will produce distinct spectroscopic signatures that cannot be accurately inferred from other, different molecules.

Consequently, the creation of data tables for NMR chemical shifts, characteristic IR and Raman vibrational frequencies, and high-resolution mass-to-charge ratios is not possible at this time based on the available information. The generation of a comprehensive and scientifically rigorous article focusing solely on the advanced spectroscopic and diffraction-based characterization of " rsc.orgBenzofuro[2,3-f] rsc.orgrsc.orgbenzothiazole" is therefore impeded by the absence of primary research data in the public domain. Further experimental research would be required to generate the necessary data to fulfill such a detailed analytical request.

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental results for the compound researchgate.netBenzofuro[2,3-f] researchgate.netmdpi.combenzothiazole pertaining to the requested analytical techniques are not available. The required detailed research findings for tandem mass spectrometry and X-ray crystallography for this exact molecule could not be located.

Therefore, it is not possible to generate the article with the specified content for the following sections:

Advanced Spectroscopic and Diffraction Based Characterization Of 1 Benzofuro 2,3 F 1 Benzothiazole

X-ray Crystallography for Solid-State Structure Determination ofresearchgate.netBenzofuro[2,3-f]researchgate.netmdpi.combenzothiazole

Powder X-ray Diffraction ofresearchgate.netBenzofuro[2,3-f]researchgate.netmdpi.combenzothiazole Polymorphs

While there is extensive research on individual benzofuran (B130515) and benzothiazole (B30560) derivatives, the specific fused heterocyclic system of researchgate.netBenzofuro[2,3-f] researchgate.netmdpi.combenzothiazole is not sufficiently characterized in existing literature to provide the detailed, data-rich content required by the outline. Constructing an article without this specific data would necessitate speculation based on related but structurally distinct compounds, which would not be scientifically accurate or adhere to the strict focus of the request.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies published for the compound espublisher.comBenzofuro[2,3-f] espublisher.commdpi.combenzothiazole .

Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:

Quantum Chemical Calculations of Electronic Structure (including Density Functional Theory, Ab Initio Methods, and HOMO/LUMO analysis)

Conformational Analysis and Potential Energy Surfaces

Spectroscopic Property Prediction and Validation (including Computational NMR and Vibrational Spectroscopy)

While extensive computational research exists for the parent molecule, 1,3-benzothiazole , and its various derivatives, this information cannot be extrapolated to the specific fused ring system of espublisher.comBenzofuro[2,3-f] espublisher.commdpi.combenzothiazole without introducing significant scientific inaccuracy.

To fulfill the user's request for a scientifically accurate article focusing solely on espublisher.comBenzofuro[2,3-f] espublisher.commdpi.combenzothiazole, specific research data on this exact compound is required. As no such data appears to be publicly available at this time, the generation of the requested article is not feasible.

Theoretical and Computational Chemistry Studies Of 1 Benzofuro 2,3 F 1 Benzothiazole

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the complex mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies, thereby providing a detailed, step-by-step map of the reaction pathway.

A transition state analysis for the synthesis of nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole (B30560) would theoretically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the key bond-forming and bond-breaking steps. This analysis would identify the highest energy point along the reaction coordinate—the transition state—for the crucial cyclization or fusion steps that form the final molecular architecture. Key parameters calculated would include the activation energy (the energy barrier that must be overcome for the reaction to proceed), imaginary frequencies confirming the nature of the transition state, and the precise geometry of the molecule at this transient stage.

However, a search of peer-reviewed chemical literature and computational databases did not yield any studies that have performed such a transition state analysis for the synthesis of this specific compound. Therefore, no data on its reaction energetics or mechanistic pathway is available.

Molecular Dynamics Simulations fornih.govBenzofuro[2,3-f]nih.govnih.govbenzothiazole Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole, MD simulations could provide valuable insights into its behavior in various environments. For example, simulations could model its interaction with biological macromolecules (like proteins or DNA), its aggregation behavior in solution, or its conformational dynamics. These studies help in understanding intermolecular forces, binding affinities, and the structural stability of molecular complexes.

Despite the potential applications of this technique, no published research articles or reports were found that describe molecular dynamics simulations performed on nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole. As a result, there is no available data regarding its interaction patterns, binding energies with potential targets, or its dynamic behavior in a simulated environment.

Structure Property Relationships In 1 Benzofuro 2,3 F 1 Benzothiazole Derivatives

Influence of Substituents on Electronic Properties ofnih.govBenzofuro[2,3-f]nih.govmdpi.combenzothiazole Analogues

The electronic properties of conjugated organic molecules like nih.govBenzofuro[2,3-f] nih.govmdpi.combenzothiazole (B30560) are intrinsically linked to the distribution of electron density across the aromatic system. The introduction of substituents can profoundly alter these properties by either donating or withdrawing electron density, thereby tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, are expected to raise the HOMO energy level. This is due to the positive inductive (+I) and/or mesomeric (+M) effects, which increase the electron density on the fused ring system. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups will lower both the HOMO and LUMO energy levels due to their negative inductive (-I) and mesomeric (-M) effects. The magnitude of this shift is dependent on the strength of the substituent and its position on the benzofurobenzothiazole core.

For instance, a study on benzothiazole derivatives demonstrated that the substitution of an electron-donating methyl group (-CH₃) versus an electron-withdrawing nitro group (-NO₂) significantly tunes the frontier molecular orbital energy values. The presence of the -NO₂ group was found to lower both the HOMO and LUMO energy levels, leading to a reduced energy gap. nih.gov This principle can be extended to the nih.govBenzofuro[2,3-f] nih.govmdpi.combenzothiazole system, where strategic placement of such groups could be used to engineer the electronic characteristics for specific applications, such as in organic semiconductors. nih.gov

Table 1: Predicted Effects of Substituents on the Electronic Properties of nih.govBenzofuro[2,3-f] nih.govmdpi.combenzothiazole

Substituent Type Example Predicted Effect on HOMO Predicted Effect on LUMO Predicted Effect on Band Gap
Electron-Donating -OCH₃, -N(CH₃)₂ Increase Slight Increase Decrease
Electron-Withdrawing -CN, -NO₂ Decrease Significant Decrease Decrease

Impact of Structural Modifications on Optical Properties ofnih.govBenzofuro[2,3-f]nih.govmdpi.combenzothiazole

The optical properties of nih.govBenzofuro[2,3-f] nih.govmdpi.combenzothiazole, including its absorption and emission spectra, are directly related to its electronic structure, particularly the HOMO-LUMO energy gap. Structural modifications that alter this gap will, in turn, affect the wavelengths of light the molecule absorbs and emits.

Extending the π-conjugated system by fusing additional aromatic rings or by introducing unsaturated linkers is a common strategy to induce a bathochromic (red) shift in the absorption and emission spectra. This is because a larger conjugated system leads to a smaller HOMO-LUMO gap, requiring less energy (and thus longer wavelengths of light) for electronic transitions.

The introduction of substituents also plays a crucial role in modulating the optical properties. As discussed, EDGs and EWGs alter the HOMO and LUMO energy levels. A donor-acceptor (D-A) architecture, where an EDG is placed on one part of the molecule and an EWG on another, can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in broad, red-shifted absorption bands and significant solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. Research on other benzothiazole-based systems has shown that introducing different electron-donating or electron-withdrawing substituents can significantly affect the optical characteristics of the resulting molecule. bohrium.com

Table 2: Predicted Impact of Structural Modifications on the Optical Properties of nih.govBenzofuro[2,3-f] nih.govmdpi.combenzothiazole

Structural Modification Example Predicted Effect on Absorption (λmax) Predicted Effect on Emission (λem)
Extension of π-conjugation Fusing an additional benzene (B151609) ring Bathochromic shift Bathochromic shift
Introduction of a D-A system -N(CH₃)₂ and -CN substituents Bathochromic shift, potential ICT band Bathochromic shift, solvatochromism

Relationship Between Molecular Architecture and Self-Assembly Behavior ofnih.govBenzofuro[2,3-f]nih.govbenzothiazole

The planar and rigid structure of the nih.govBenzofuro[2,3-f] nih.govmdpi.combenzothiazole core makes it a prime candidate for forming ordered assemblies through non-covalent interactions, such as π-π stacking and van der Waals forces. The specific arrangement of molecules in the solid state or in solution can significantly influence the material's bulk properties, including charge transport and photoluminescence.

The introduction of long alkyl or alkoxy chains as substituents can promote self-assembly into liquid crystalline phases. The length and branching of these chains will influence the type of mesophase formed (e.g., nematic, smectic, columnar) and the transition temperatures. For instance, linear alkyl chains tend to favor layered (smectic) arrangements, while bulkier, branched chains might disrupt ordered packing.

Hydrogen bonding is another powerful tool to direct self-assembly. The incorporation of functional groups capable of hydrogen bonding, such as amides or carboxylic acids, can lead to the formation of well-defined supramolecular structures like ribbons or sheets. The directionality and strength of these hydrogen bonds provide a high degree of control over the final architecture. While specific studies on nih.govBenzofuro[2,3-f] nih.govmdpi.combenzothiazole are not available, research into the self-assembly of other fused heterocyclic compounds has demonstrated that even subtle changes in molecular structure can lead to different assembled states. mdpi.com

Potential Applications Of 1 Benzofuro 2,3 F 1 Benzothiazole in Advanced Materials Science

Photovoltaic Applications ofwikipedia.orgBenzofuro[2,3-f]wikipedia.orgpolyu.edu.hkbenzothiazole

wikipedia.orgBenzofuro[2,3-f]wikipedia.orgpolyu.edu.hkbenzothiazole as Electron Acceptor or Donor Materials in Organic Solar Cells

No information is available in the searched scientific literature regarding the use of wikipedia.orgBenzofuro[2,3-f] wikipedia.orgpolyu.edu.hkbenzothiazole (B30560) as either an electron acceptor or a donor material in organic solar cells.

Host Materials and Doping Agents in Material Science Applications ofwikipedia.orgBenzofuro[2,3-f]wikipedia.orgpolyu.edu.hkbenzothiazole

There is no available data from the conducted searches on the application of wikipedia.orgBenzofuro[2,3-f] wikipedia.orgpolyu.edu.hkbenzothiazole as a host material or a doping agent in material science.

Future Directions and Emerging Research Avenues For 1 Benzofuro 2,3 F 1 Benzothiazole

Exploration of Novel Synthetic Pathways fornih.govBenzofuro[2,3-f]nih.govnih.govbenzothiazole

Currently, there is a notable absence of established and optimized synthetic routes specifically for nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole (B30560) in peer-reviewed literature. Future research should prioritize the development of efficient and scalable synthetic methodologies. Potential strategies could involve multi-step reactions starting from commercially available benzofuran (B130515) and benzothiazole precursors. Key areas for investigation would include:

Convergent Synthesis: Developing strategies where benzofuran and benzothiazole moieties are synthesized separately and then coupled in a final step to form the fused ring system.

Linear Synthesis: Stepwise construction of the fused system from a single starting material, such as a substituted aminothiophenol or a functionalized benzofuran.

Catalysis: Investigating the use of transition metal catalysts to facilitate key bond-forming reactions, potentially leading to higher yields and milder reaction conditions.

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, reduce waste, and improve atom economy will be crucial for the sustainable production of this compound and its derivatives.

A systematic study of different reaction conditions, including solvents, temperatures, and catalysts, will be essential to establish a reliable and high-yielding synthesis of the target molecule.

Advanced Characterization Techniques fornih.govBenzofuro[2,3-f]nih.govnih.govbenzothiazole Polymorphism and Supramolecular Assemblies

A thorough characterization of nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole is a prerequisite for understanding its properties and exploring its applications. While basic properties are available from chemical databases nih.gov, in-depth experimental analysis is lacking. Future research should employ a suite of advanced analytical techniques:

Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm the molecular structure and investigate its electronic properties.

Crystallography: Single-crystal X-ray diffraction studies are paramount to unambiguously determine the three-dimensional structure, including bond lengths, bond angles, and packing arrangements in the solid state. This will also be crucial for identifying and characterizing any potential polymorphs.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be used to assess the thermal stability and phase behavior of the compound.

Supramolecular Chemistry: Investigating the potential for nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole to form supramolecular assemblies through non-covalent interactions like π-π stacking, hydrogen bonding, and van der Waals forces. Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) could be employed to visualize these assemblies on surfaces.

Understanding polymorphism is critical as different crystalline forms can exhibit distinct physical and chemical properties, impacting their suitability for various applications.

Deepening Theoretical Understanding ofnih.govBenzofuro[2,3-f]nih.govnih.govbenzothiazole Reactivity and Stability

Computational chemistry offers a powerful tool to predict and understand the intrinsic properties of nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole, guiding experimental efforts. Future theoretical studies should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other ab initio methods to calculate the optimized molecular geometry, electronic structure (including HOMO and LUMO energy levels), and charge distribution. These calculations can provide insights into the molecule's reactivity, stability, and potential as an electron donor or acceptor.

Spectra Simulation: Theoretical simulation of NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Reactivity Indices: Calculation of global and local reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new derivatives.

Intermolecular Interactions: Modeling the non-covalent interactions that govern the formation of supramolecular structures and crystal packing.

These theoretical investigations will provide a fundamental understanding of the molecule's behavior and can accelerate the discovery of its potential applications.

Diversification ofnih.govBenzofuro[2,3-f]nih.govnih.govbenzothiazole-Based Materials for Specialized Technologies

The fused aromatic system of nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole suggests its potential as a building block for advanced organic materials. Future research should be directed towards the synthesis and characterization of its derivatives for various technological applications:

Organic Electronics: By introducing suitable functional groups, it may be possible to tune the electronic properties of the molecule for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-conjugation in the fused system could lead to desirable charge transport properties.

Fluorescent Probes and Sensors: The inherent fluorescence of such aromatic systems could be exploited. Derivatization could lead to compounds that exhibit changes in their fluorescence properties in the presence of specific analytes, making them suitable for chemical sensing applications.

Dyes and Pigments: The chromophoric nature of the molecule suggests its potential use as a scaffold for novel dyes and pigments with high thermal and photostability.

The following table outlines potential research avenues for material diversification:

Target Application Area Proposed Research Direction Key Properties to Investigate
Organic ElectronicsSynthesis of derivatives with electron-donating and electron-withdrawing groups.HOMO/LUMO levels, charge carrier mobility, photoluminescence quantum yield.
Chemical SensorsIncorporation of recognition moieties for specific ions or molecules.Changes in absorption and emission spectra upon analyte binding.
Advanced DyesFunctionalization to enhance color intensity and stability.Molar absorptivity, photostability, thermal stability.

Integration ofnih.govBenzofuro[2,3-f]nih.govnih.govbenzothiazole into Hybrid Organic-Inorganic Systems

The development of hybrid materials, which combine the properties of organic and inorganic components, is a rapidly growing field. Future research could explore the integration of nih.govBenzofuro[2,3-f] nih.govnih.govbenzothiazole into such systems:

Surface Functionalization: Covalently attaching the molecule or its derivatives to the surface of inorganic nanoparticles (e.g., silica, titania, gold) to create hybrid materials with tailored optical or electronic properties.

Coordination Chemistry: Investigating the potential of the nitrogen and sulfur atoms in the benzothiazole moiety to act as ligands for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and sensing.

Sol-Gel Chemistry: Incorporating the molecule into inorganic matrices via sol-gel processes to create solid-state luminescent materials or functional coatings.

These hybrid systems could exhibit synergistic properties that are not present in the individual components, opening up new avenues for advanced materials design.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.